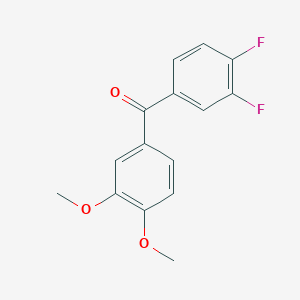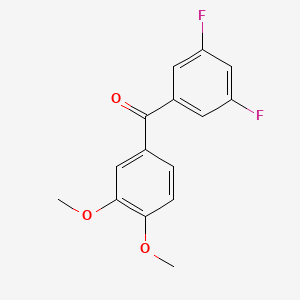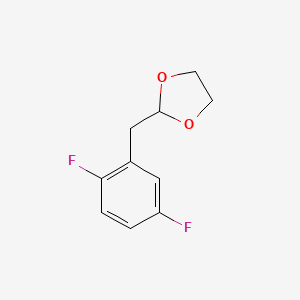
3-(Trifluorométhyl)pipéridine
Vue d'ensemble
Description
3-(Trifluoromethyl)piperidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are largely attributed to the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Applications De Recherche Scientifique
3-(Trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
Target of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets to exert their effects . The unique physicochemical properties of the fluorine atom and the unique characteristics of the piperidine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorinated compounds are known to have unique pharmacokinetic characteristics .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The stability and reactivity of organoboron compounds, which are used in the synthesis of compounds like 3-(trifluoromethyl)piperidine, can be influenced by environmental conditions .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl group. This group can influence the compound’s reactivity, polarity, and interactions with enzymes and proteins. In biochemical reactions, 3-(Trifluoromethyl)piperidine interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group can enhance the binding affinity of the compound to these enzymes, leading to potential inhibition or modulation of their activity .
Cellular Effects
3-(Trifluoromethyl)piperidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can interact with G-protein-coupled receptors (GPCRs) and ion channels, altering their activity and downstream signaling pathways. This can lead to changes in gene expression and metabolic processes within the cell . Additionally, 3-(Trifluoromethyl)piperidine has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)piperidine involves its interactions with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, enhancing the binding affinity and specificity of the compound. This can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 3-(Trifluoromethyl)piperidine can inhibit the activity of certain kinases by binding to their active sites, thereby modulating cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)piperidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 3-(Trifluoromethyl)piperidine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)piperidine vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of tumor growth. At high doses, 3-(Trifluoromethyl)piperidine can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-(Trifluoromethyl)piperidine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The trifluoromethyl group can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)piperidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-(Trifluoromethyl)piperidine can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)piperidine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target proteins and modulate their activity. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine typically involves the introduction of the trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethyl iodide in the presence of a base. Another approach involves the use of trifluoromethyl sulfonates as the trifluoromethylating agents .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)piperidine often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which have applications in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)piperidine
- 2-(Trifluoromethyl)piperidine
- Trifluoromethylpyridine
Comparison: 3-(Trifluoromethyl)piperidine is unique due to the position of the trifluoromethyl group on the piperidine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its isomers and analogs. For instance, 4-(Trifluoromethyl)piperidine and 2-(Trifluoromethyl)piperidine have different electronic and steric properties, which can affect their chemical behavior and applications .
Propriétés
IUPAC Name |
3-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375343 | |
| Record name | 3-(Trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-31-0 | |
| Record name | 3-(Trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates a novel ring contraction reaction. [] This reaction transforms 3-hydroxy-3-(trifluoromethyl)piperidines (six-membered rings) into 2-substituted 2-(trifluoromethyl)pyrrolidines (five-membered rings). [] This transformation is significant for synthesizing a variety of pyrrolidine derivatives, which are important structural motifs in many pharmaceuticals and bioactive compounds.
A: The ring contraction specifically yields pyrrolidines with a "quaternary center" at the C2 position. [] This means that the carbon atom at position 2 is bonded to four other carbon atoms, making it sterically hindered. Such quaternary centers are challenging to synthesize by other means, highlighting the utility of this reaction. The presence of a quaternary center can significantly influence a molecule's biological activity, conformation, and metabolic stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


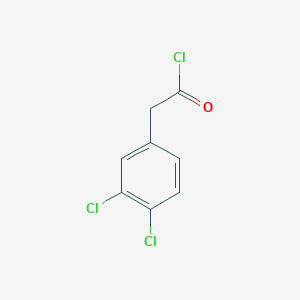
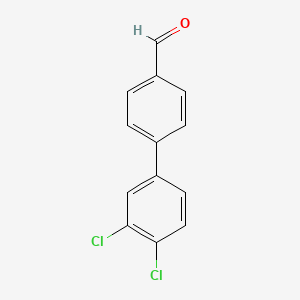


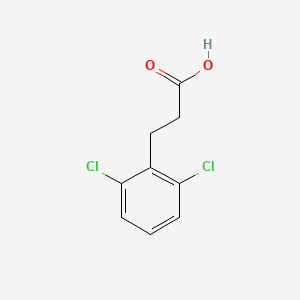
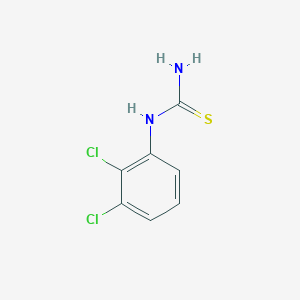
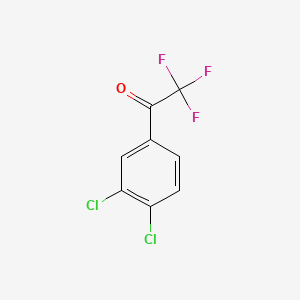
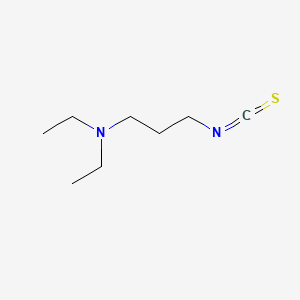

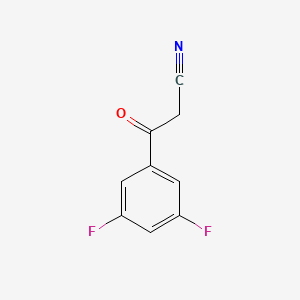
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)
